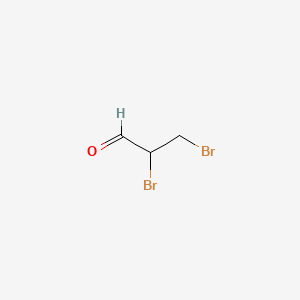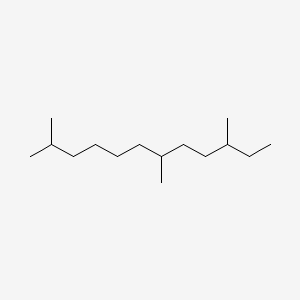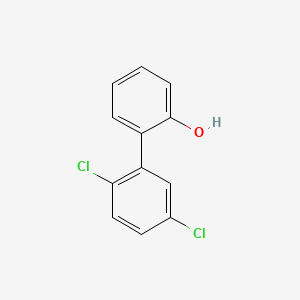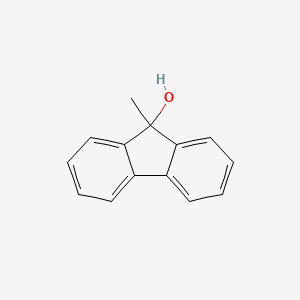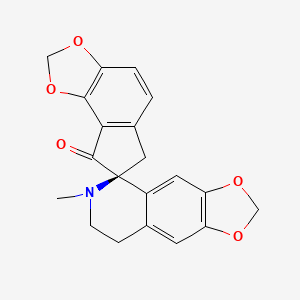
Fumariline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumariline is a natural product found in Fumaria capreolata, Fumaria agraria, and other organisms with data available.
Aplicaciones Científicas De Investigación
Alkaloid Composition and Structural Analysis
Fumariline, a minor alkaloid found in Fumaria officinalis, has been studied for its structure and composition. Maclean, Bell, and Saunders (1969) detailed the structure of fumariline through spectroscopic methods, revealing its relation to other alkaloids like ochotensimine (Maclean, Bell, & Saunders, 1969). Kishimoto and Uyeo (1971) synthesized fumariline and fumaritine, demonstrating the chemical pathways and reactions involved in their formation (Kishimoto & Uyeo, 1971).
Pharmacological Studies
Fumaric acid, closely related to fumariline, has been explored for its therapeutic applications. Moharregh-Khiabani et al. (2009) and Gold et al. (2012) discussed its use in treating multiple sclerosis, highlighting its immunomodulatory and neuroprotective effects (Moharregh-Khiabani, Linker, Gold, & Stangel, 2009); (Gold, Linker, & Stangel, 2012). Altmeyer et al. (1994) examined the antipsoriatic effect of fumaric acid derivatives, indicating their efficacy in psoriasis treatment (Altmeyer, Matthes, Pawlak, Hoffmann, Frosch, Ruppert, Wassilew, Horn, Kreysel, & Lutz, 1994).
Chemical Analysis in Plant Species
Studies on Fumaria species, which contain fumariline, provide insight into the chemical diversity and potential applications of these plants. Maiza-benabdesselam et al. (2007) identified various isoquinoline alkaloids, including fumariline, in Algerian Fumaria species used in traditional medicine (Maiza-benabdesselam, Chibane, Madani, Max, & Adach, 2007). Vrancheva et al. (2016) explored the alkaloid profiles of Bulgarian Fumaria species, noting fumariline's presence and its acetylcholinesterase inhibitory activity (Vrancheva, Ivanov, Aneva, Dincheva, Badjakov, & Pavlov, 2016).
Biomedical Applications
Fumaric acid esters, related to fumariline, have been researched for their biomedical applications. Das, Brar, and Verma (2016) reviewed the therapeutic potentials of these esters, highlighting their roles in treating multiple sclerosis and other conditions (Das, Brar, & Verma, 2016).
Nutritional and Veterinary Applications
Research by Hutsol and Dmytruk (2021) demonstrated the effect of fumaric acid on meat productivity in young cattle, suggesting potential applications in animal husbandry and nutrition (Hutsol & Dmytruk, 2021).
Propiedades
Número CAS |
20411-03-4 |
|---|---|
Nombre del producto |
Fumariline |
Fórmula molecular |
C20H17NO5 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(7S)-6'-methylspiro[6H-cyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-one |
InChI |
InChI=1S/C20H17NO5/c1-21-5-4-11-6-15-16(25-9-24-15)7-13(11)20(21)8-12-2-3-14-18(26-10-23-14)17(12)19(20)22/h2-3,6-7H,4-5,8-10H2,1H3/t20-/m0/s1 |
Clave InChI |
GGQGUBWFVKJOER-FQEVSTJZSA-N |
SMILES isomérico |
CN1CCC2=CC3=C(C=C2[C@]14CC5=C(C4=O)C6=C(C=C5)OCO6)OCO3 |
SMILES |
CN1CCC2=CC3=C(C=C2C14CC5=C(C4=O)C6=C(C=C5)OCO6)OCO3 |
SMILES canónico |
CN1CCC2=CC3=C(C=C2C14CC5=C(C4=O)C6=C(C=C5)OCO6)OCO3 |
Sinónimos |
fumariline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



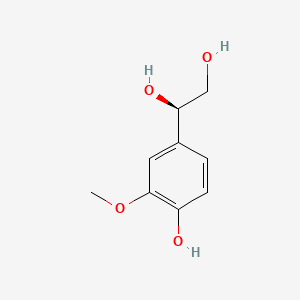
![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-methylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1202887.png)
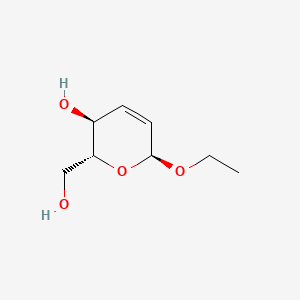
![5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B1202894.png)
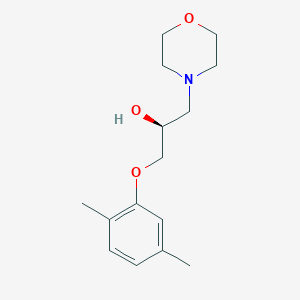
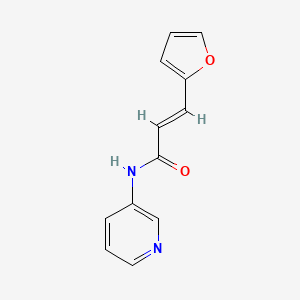
![11-Methylpyrido[2,3-b]acridine-5,12-dione](/img/structure/B1202898.png)
![3-(3-Nitrophenyl)indeno[1,2-e][1,2,4]triazin-9-one](/img/structure/B1202899.png)

